molecular formula C4H4N2 B050138 Pyrazine-d4 CAS No. 1758-62-9

Pyrazine-d4

Cat. No. B050138
CAS RN: 1758-62-9
M. Wt: 84.11 g/mol
InChI Key: KYQCOXFCLRTKLS-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine-d4 is the deuterium labeled Pyrazine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . A biocatalytic approach to pyrrole synthesis presents two key challenges: the prevention of undesired oxidative dimerization of α-amino carbonyl intermediates (pyrazine synthesis) and the chemo-selective amination of α-diketones in the presence of β-keto ester co-substrates .


Molecular Structure Analysis

Pyrazine-d4 has a molecular weight of 84.11 and its formula is C4D4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Chemical Reactions Analysis

Pyrazine and its derivatives demonstrate a breadth of biological activities that are of significant interest to human health and medicine . Pyrazines contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles .


Physical And Chemical Properties Analysis

From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

Pyrazine-d4, a deuterium-labeled variant of Pyrazine , is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been found to interact with various targets, including kinases . For instance, the pyrazine nitrogen atom in pyrazine-containing kinase inhibitors frequently serves as a hydrogen bond acceptor to interact with an amino acid in the hinge region of the kinase protein .

Mode of Action

Pyrazinamide, a pyrazine derivative, is known to diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . This active form can leak out under acidic conditions to be converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates .

Biochemical Pathways

Pyrrolopyrazine derivatives, which contain a pyrazine ring, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that pyrazine derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the properties of pyrazine-d4, such as its boiling point of 116 °c and melting point of 55-57 °c , could potentially be influenced by environmental conditions.

Safety and Hazards

Pyrazine-d4 is used for research purposes only and is not intended for medicinal, household, or other uses .

Future Directions

The decay of triplet pyrazine and pyrazine-d4 in supersonic jets has been measured. The intersystem crossing (ISC) rates of optically excited triplet pyrazine-d4 in supersonic expansion were found in the 1154 cm−1 range of excess vibrational energy above the T1 origin . This could open up new avenues for research in the field of quantum mechanics and molecular physics.

properties

IUPAC Name

2,3,5,6-tetradeuteriopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583580
Record name (~2~H_4_)Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-d4

CAS RN

1758-62-9
Record name (~2~H_4_)Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1758-62-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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